Enantioselective Substrate Affinity: D-2-Hydroxyglutarate Dehydrogenase Displays 3- to 10-Fold Higher Km for (R)-Enantiomer
The mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase (EC 1.1.99.39) exhibits pronounced enantioselectivity in substrate binding. The Michaelis constant (Km) for the (R)-enantiomer ranges from 0.17 mM to 0.584 mM under standard assay conditions, whereas the Km for the (S)-enantiomer is substantially lower at 0.06 mM, indicating tighter binding and higher affinity for the (S)-enantiomer despite the enzyme's nominal specificity for D-2HG [1]. This stereochemical discrimination directly impacts metabolic flux and clearance rates in vivo.
| Evidence Dimension | Enzyme affinity (Michaelis constant, Km) |
|---|---|
| Target Compound Data | 0.17 - 0.584 mM |
| Comparator Or Baseline | (S)-2-hydroxyglutarate: 0.06 mM |
| Quantified Difference | 3- to 10-fold higher Km for (R)-enantiomer |
| Conditions | pH 7.4, 25-37°C, D-2-hydroxyglutarate dehydrogenase (EC 1.1.99.39) from human or mammalian sources |
Why This Matters
This difference is critical for studies of 2-hydroxyglutaric acidurias, where enantiomer-specific metabolic clearance rates determine clinical phenotypes and biomarker interpretation.
- [1] BRENDA: The Comprehensive Enzyme Information System. EC 1.1.99.39 - D-2-hydroxyglutarate dehydrogenase, KM Value. https://www.brenda-enzymes.org/enzyme.php?ecno=1.1.99.39. View Source
